1-Cyclopentyl-2-ethynylbenzene
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Overview
Description
1-Cyclopentyl-2-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopentyl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-2-ethynylbenzene can be synthesized through several methods. One common approach involves the alkylation of benzene with cyclopentyl halides under Friedel-Crafts alkylation conditions. The ethynyl group can be introduced via Sonogashira coupling, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-2-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 1-Cyclopentyl-2-ethylbenzene.
Substitution: Formation of halogenated derivatives like 1-Cyclopentyl-2-bromobenzene.
Scientific Research Applications
1-Cyclopentyl-2-ethynylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-ethynylbenzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the cyclopentyl group can influence the compound’s hydrophobic interactions, impacting its binding affinity and specificity .
Comparison with Similar Compounds
1-Cyclopentyl-2-ethylbenzene: Similar structure but with an ethyl group instead of an ethynyl group.
1-Cyclopentylbenzene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Ethynyl-1-phenylcyclopentane: Contains a cyclopentane ring instead of a benzene ring, altering its chemical properties
Uniqueness: 1-Cyclopentyl-2-ethynylbenzene is unique due to the presence of both a cyclopentyl and an ethynyl group on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C13H14 |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-cyclopentyl-2-ethynylbenzene |
InChI |
InChI=1S/C13H14/c1-2-11-7-5-6-10-13(11)12-8-3-4-9-12/h1,5-7,10,12H,3-4,8-9H2 |
InChI Key |
JSZCUCWCNPABGN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1C2CCCC2 |
Origin of Product |
United States |
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